(3-Methanesulfonylbutan-2-yl)(methyl)amine
Overview
Description
(3-Methanesulfonylbutan-2-yl)(methyl)amine: is a chemical compound with the molecular formula C6H15NO2S and a molecular weight of 165.25 g/mol. This compound is characterized by its methanesulfonyl group attached to a butan-2-yl chain, which is further substituted with a methylamine group. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with butan-2-ol as the starting material.
Methanesulfonylation: The butan-2-ol undergoes methanesulfonylation using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et3N).
Amination: The resulting methanesulfonylated intermediate is then subjected to amination with methylamine (MeNH2) to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(3-Methanesulfonylbutan-2-yl)(methyl)amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfonyl oxide.
Reduction: Reduction reactions can convert the methanesulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Sulfonyl Oxides: Resulting from oxidation reactions.
Sulfides: Resulting from reduction reactions.
Substitution Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(3-Methanesulfonylbutan-2-yl)(methyl)amine: has several scientific research applications across various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties in drug development.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
(3-Methanesulfonylbutan-2-yl)(methyl)amine: can be compared to other similar compounds such as (3-Methanesulfonylpropyl)(methyl)amine and (3-Methanesulfonylbutyl)(ethyl)amine . These compounds share the methanesulfonyl group but differ in the alkyl chain length and the amine substituent. The uniqueness of this compound lies in its specific structural features, which influence its reactivity and applications.
Comparison with Similar Compounds
(3-Methanesulfonylpropyl)(methyl)amine
(3-Methanesulfonylbutyl)(ethyl)amine
(3-Methanesulfonylbutan-2-yl)(ethyl)amine
This comprehensive overview provides a detailed understanding of (3-Methanesulfonylbutan-2-yl)(methyl)amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-methyl-3-methylsulfonylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-5(7-3)6(2)10(4,8)9/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQYXJFZOHIBIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S(=O)(=O)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.